molecular formula C15H14N2 B092521 3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 16619-60-6

3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B092521
CAS No.: 16619-60-6
M. Wt: 222.28 g/mol
InChI Key: VJFQJTFADLQQNS-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4,5-dihydro-1H-pyrazole is a privileged pyrazoline scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key intermediate for the rational design and synthesis of novel bioactive molecules, particularly for investigating targets within the central nervous system. Its core structure is a five-membered heterocycle with two adjacent nitrogen atoms, and it is known to adopt an envelope conformation in the solid state, which can influence its interactions with biological targets . A primary research application of this dihydropyrazole core is in the development of potent and selective Monoamine Oxidase (MAO) inhibitors . Structural analogs, specifically N1-propanoyl derivatives of this compound, have demonstrated potent inhibitory activity against both MAO-A and MAO-B isoforms, with certain derivatives showing selectivity for MAO-A (pIC50 up to 6.70) . Given the role of MAO enzymes in regulating monoaminergic neurotransmission, this compound provides a critical template for studying their pathophysiology and for creating potential research tools for neurodegenerative conditions like Parkinson's and Alzheimer's diseases . Beyond neuroscience, this versatile scaffold exhibits a broad spectrum of other research applications. It is a foundational structure for creating new chemical entities with antimicrobial and anticancer properties . Some derivatives have been explored for their antinociceptive effects, which are linked to mechanisms such as the antagonism of TRPV-1 channels and activation of opioid receptors . Furthermore, functionalized pyrazoline derivatives have shown promise in materials science, demonstrating efficacy as corrosion inhibitors for mild steel in acidic environments . This compound is supplied for research purposes only, providing scientists with a versatile building block for drug discovery, pharmacological profiling, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQJTFADLQQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395003
Record name 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-60-6
Record name 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Classical and Green Synthetic Approaches to the 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Scaffold

The construction of the this compound ring system is predominantly achieved through the reaction of an α,β-unsaturated ketone with a hydrazine (B178648) derivative. This approach is versatile, allowing for the introduction of various substituents onto the pyrazoline core.

The most conventional and widely employed method for synthesizing the this compound scaffold is the cyclocondensation reaction between a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and hydrazine. nih.govrdd.edu.iqresearchgate.net The reaction proceeds via the formation of a five-membered ring containing two adjacent nitrogen atoms.

Two primary mechanistic pathways are proposed for this transformation. rsc.orgresearchgate.net

Pathway A: The reaction initiates with a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazone attacks the β-carbon of the former enone system, resulting in the cyclized pyrazoline ring. rsc.orgresearchgate.net

Pathway B: Alternatively, the reaction can begin with a Michael addition, where a nitrogen atom of hydrazine attacks the β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular condensation between the remaining amino group and the carbonyl group to form the heterocyclic ring. researchgate.net

The specific pathway can be influenced by the reaction conditions, such as the pH and the nature of the catalyst used. researchgate.net

Regioselectivity becomes a critical consideration when unsymmetrical reagents are used, such as a substituted phenylhydrazine (B124118). The reaction of an α,β-unsaturated ketone with a substituted hydrazine can potentially yield two different regioisomers. The regiochemical outcome is influenced by both the electronic and steric effects of the substituents on both the chalcone and the hydrazine. nih.gov

Catalysis plays a pivotal role in enhancing the efficiency, yield, and selectivity of pyrazoline synthesis. Both acidic and basic catalysts are commonly employed, and recent research has focused on developing more sustainable and environmentally benign catalytic systems.

Acidic catalysis is frequently used to facilitate the cyclocondensation reaction. Acids such as acetic acid, formic acid, and hydrochloric acid are commonly employed. tandfonline.comacs.orgsci-hub.se The acid protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydrazine. sci-hub.se In some cases, the acidic medium not only catalyzes the reaction but also participates in it, leading to N-acylated products, as seen when using formic acid or acetic acid as both the catalyst and solvent. nih.govtandfonline.com

Basic catalysis is also utilized, particularly in the initial synthesis of the chalcone precursor via the Claisen-Schmidt condensation of an aldehyde and a ketone. rdd.edu.iqderpharmachemica.com In the subsequent cyclization step with hydrazine, a basic medium can deprotonate the hydrazine, increasing its nucleophilicity. However, acidic conditions are generally more common for the cyclization step itself to form the pyrazoline ring. researchgate.net

Adhering to the principles of green chemistry, several eco-friendly methods for the synthesis of this compound derivatives have been developed. These methods aim to reduce waste, avoid hazardous solvents, and utilize renewable resources.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govmdpi.com Solvent-free reactions or the use of green solvents like polyethylene (B3416737) glycol (PEG-400) have also been successfully implemented. researchgate.nettaylorfrancis.com Furthermore, the use of biodegradable and inexpensive catalysts such as baker's yeast (Saccharomyces cerevisiae) provides an environmentally friendly alternative to traditional chemical catalysts. researchgate.net Solid acid catalysts, like mesoporous SiO2-Al2O3, have also been shown to be efficient and recyclable, promoting the reaction under mild conditions with excellent yields. jchemlett.com

Table 1: Comparison of Catalytic Methods in Pyrazoline Synthesis
Catalyst/MethodSolventKey AdvantagesReference
Acetic Acid / Formic AcidAcetic Acid / Formic AcidActs as both catalyst and acylating agent for N-substitution. tandfonline.comacs.org
Hydrochloric Acid (Conc. HCl)DMF/n-propanolStrong acid catalysis, though may require long reaction times. sci-hub.se
Microwave IrradiationEthanol or Solvent-freeDrastically reduced reaction times, often higher yields. nih.govmdpi.com
Baker's YeastNot specifiedEnvironmentally friendly, cheap, and efficient biocatalyst. researchgate.net
Polyethylene Glycol (PEG-400)PEG-400Green, recyclable reaction medium. researchgate.net
SiO2-Al2O3Not specifiedEfficient, recyclable solid acid catalyst. jchemlett.com

Catalytic Strategies in this compound Synthesis

Derivatization Strategies for Enhancing Functional Properties of this compound

The functional properties of the this compound scaffold can be significantly modulated through derivatization, particularly at the N1 position of the pyrazoline ring.

The hydrogen atom on the N1 nitrogen of the pyrazoline ring is readily substituted, providing a convenient handle for introducing a wide variety of functional groups. N-acylation and N-arylation are the most common derivatization strategies.

N-acylation is often achieved in a one-pot synthesis where the cyclization is carried out in an acidic solvent like acetic acid or formic acid. nih.govacs.org For example, refluxing a chalcone and hydrazine hydrate (B1144303) in acetic acid typically yields the corresponding 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative. acs.orgnih.gov Similarly, using formic acid leads to the N-formyl derivative. tandfonline.com

Table 2: Examples of N-Substituted this compound Derivatives
N1-SubstituentReagent/MethodImpact on PropertiesReference
-CHO (Formyl)Cyclization in refluxing formic acid.Creates N-formylated pyrazoline derivatives. nih.govtandfonline.com
-COCH3 (Acetyl)Cyclization in refluxing acetic acid.Favors inhibitory activity against monoamine oxidase-A (MAO-A). acs.orgnih.gov
-COCH2CH3 (Propionyl)Cyclization in refluxing propionic acid.Modifies the lipophilicity and steric profile of the molecule. nih.gov
-SO2C6H4CH3 (Tosyl)Reaction with tosylhydrazine or subsequent tosylation.Introduces a bulky, electron-withdrawing group, affecting conformation. nih.gov
Aryl groups (e.g., Phenyl)Reaction of chalcone with a substituted hydrazine (e.g., phenylhydrazine).Leads to 1,3,5-triaryl pyrazolines with distinct electronic and optical properties. jchemlett.com

Peripheral Functionalization of Phenyl Moieties

The introduction of functional groups onto the C3 and C5 phenyl rings of the this compound scaffold is a key strategy for modulating its chemical and physical properties. This peripheral functionalization is predominantly achieved through the synthesis of the pyrazoline ring from appropriately substituted precursor molecules, namely chalcones and phenylhydrazines. Post-synthetic modification of the phenyl rings of the parent compound is less common, with the regioselectivity being guided by the directing effects of the existing pyrazoline core.

The primary and most versatile method for obtaining 3,5-diphenyl-4,5-dihydro-1H-pyrazoles with functionalized phenyl rings involves the cyclocondensation reaction of a substituted chalcone with a hydrazine hydrate or a substituted phenylhydrazine. The desired functional groups are incorporated into the chalcone or phenylhydrazine starting materials, which then form the C3-phenyl and C5-phenyl moieties of the resulting pyrazoline.

For instance, the reaction of a chalcone bearing a nitro group on one of its phenyl rings with hydrazine hydrate in the presence of formic acid leads to the formation of a nitrophenyl-substituted pyrazoline. An example of this is the synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde mdpi.com. Similarly, chalcones with fluoro substituents have been used to produce derivatives such as 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov. The versatility of this approach allows for the incorporation of a wide range of functional groups at various positions on the phenyl rings, depending on the availability of the corresponding substituted chalcones and phenylhydrazines.

The general synthetic scheme involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydro-1H-pyrazole ring. The nature and position of the substituents on the final pyrazoline are therefore predetermined by the structure of the initial reactants.

Below is a table summarizing examples of peripherally functionalized this compound derivatives synthesized from functionalized precursors.

Compound NameFunctional Group(s)Position of FunctionalizationPrecursorsReference
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeNitro (-NO2), Formyl (-CHO)C5-phenyl (meta), N13-Nitrochalcone, Hydrazine hydrate, Formic acid mdpi.com
1-(4-Nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazoleNitro (-NO2)N1-phenyl (para)Chalcone, 4-Nitrophenylhydrazine researchgate.net
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleFluoro (-F)C3-phenyl (para), C5-phenyl (para)1,3-Bis(4-fluorophenyl)prop-2-en-1-one, Phenylhydrazine nih.gov
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleMethyl (-CH3), Nitro (-NO2)C3, N1-phenyl (meta)Benzylideneacetone, 3-Nitrophenylhydrazine nih.gov

Mechanistic Investigations

The mechanism of peripheral functionalization, when considered as a post-synthetic modification, would fall under the category of electrophilic aromatic substitution. The phenyl rings of the this compound are susceptible to attack by electrophiles. The pyrazoline ring itself acts as a substituent on the phenyl groups, influencing the rate and regioselectivity of the substitution.

The dihydro-1H-pyrazolyl group is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl rings. This is due to the lone pair of electrons on the nitrogen atoms which can be delocalized into the phenyl ring, increasing the electron density at these positions and stabilizing the arenium ion intermediate formed during electrophilic attack.

While specific studies on the direct electrophilic substitution of this compound are not extensively documented, the principles of electrophilic aromatic substitution provide a theoretical framework for predicting the outcome of such reactions. For example, nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br2 in the presence of a Lewis acid) would be expected to yield a mixture of ortho- and para-substituted products on both the C3 and C5 phenyl rings. The exact ratio of these products would depend on steric factors and the specific reaction conditions.

The mechanism for such a reaction would proceed via the classical SEAr (Substitution Electrophilic Aromatic) pathway:

Generation of a strong electrophile.

Attack of the π-electrons of the phenyl ring on the electrophile to form a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion).

Deprotonation of the arenium ion to restore the aromaticity of the phenyl ring, yielding the substituted product.

Further research is required to fully explore the scope and limitations of post-synthetic peripheral functionalization of this compound and to experimentally verify the directing effects of the pyrazoline core in electrophilic aromatic substitution reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure of 3,5-diphenyl-4,5-dihydro-1H-pyrazole by identifying its characteristic functional groups and their vibrational modes.

Theoretical and experimental studies on pyrazoline derivatives provide a basis for assigning the observed vibrational frequencies. For instance, in a study on a related compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, density functional theory (DFT) calculations were used to assign the vibrational modes. derpharmachemica.com The asymmetric and symmetric stretching vibrations of methyl groups, for example, were observed in the FT-IR spectrum at 2993, 2949 cm⁻¹ and 2918, 2848 cm⁻¹, respectively. derpharmachemica.com

In the case of this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrazoline ring would appear just below 3000 cm⁻¹. The C=N stretching vibration of the pyrazoline ring is a key characteristic band, typically observed in the range of 1590-1620 cm⁻¹. The C=C stretching vibrations of the phenyl rings would also be present in the 1450-1600 cm⁻¹ region.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the phenyl rings would be particularly prominent in the Raman spectrum.

A combined FT-IR and Raman analysis, supported by computational calculations, allows for a complete assignment of the vibrational modes of this compound, confirming its molecular structure.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=N Stretch (Pyrazoline)1590-1620
C=C Stretch (Aromatic)1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational details of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the pyrazoline ring exhibit a characteristic splitting pattern. The protons at the C4 and C5 positions typically appear as doublets of doublets due to their coupling with each other and with the proton on the adjacent chiral center. The coupling constant (J) values between the C4 and C5 protons are crucial for determining their relative stereochemistry. A larger J value generally indicates a trans relationship, while a smaller J value suggests a cis orientation. For instance, in a study of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, the coupling constants for C4-H and C5-H were in the range of 7.0–9.6 Hz, indicating a cis orientation. scispace.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the C3, C4, and C5 carbons of the pyrazoline ring are characteristic and can be used to confirm the structure. The carbonyl carbon of an N-acetylated pyrazoline, for example, would appear significantly downfield.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to further probe the spatial proximity of protons, providing definitive evidence for the stereochemistry and preferred conformation of the molecule in solution.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazoline C4-HVariesddVaries
Pyrazoline C5-HVariesddVaries
Phenyl H7.0 - 8.0m-
N-HVariesbr s-

Electronic Absorption and Emission Spectroscopy: Photophysical Properties of this compound

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are powerful techniques to investigate the photophysical properties of this compound, revealing information about its electronic transitions and excited-state behavior.

UV-Visible Absorption Profiles and Electronic Transitions

The UV-Visible absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. Theoretical studies on a similar compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), using time-dependent density functional theory (TD-DFT) have shown absorption bands in the UV region. scispace.comresearchgate.net The calculated absorption spectrum of DPPPM in the gas phase showed a strong absorption band at 340.54 nm, which was attributed to a π-π* transition involving the HOMO to LUMO transition. scispace.com Experimental UV-Vis spectra of DPPPM in dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO) showed absorption maxima around 340 nm. researchgate.net

For this compound, the absorption spectrum is expected to be dominated by the π-π* transitions of the conjugated system involving the phenyl rings and the pyrazoline chromophore. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Behavior: Quantum Yields, Solvatochromism, and Quenching Mechanisms

Many pyrazoline derivatives are known to exhibit strong fluorescence. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significant for these compounds. However, the emission intensity can be dramatically reduced in the solid state due to intermolecular interactions. mdpi.com

The fluorescence spectrum of this compound is expected to show a Stokes shift, where the emission maximum is at a longer wavelength than the absorption maximum. The position of the emission maximum can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In a study of a pyrazoline derivative, the emission maximum showed a red-shift with increasing solvent polarity, indicating a more polar excited state compared to the ground state. mdpi.com

Fluorescence quenching, the process by which the fluorescence intensity is decreased, can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. The study of quenching mechanisms can provide insights into the interactions of the fluorophore with its environment.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

In the crystal structure of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, the pyrazole (B372694) ring was found to be planar, and the molecule adopted a non-planar conformation with the benzene (B151609) rings inclined to the pyrazole plane. nih.gov The crystal structure was stabilized by C—H···O and C—H···N interactions, as well as C—H···π and π–π stacking interactions. nih.gov

Computational and Theoretical Investigations of 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. acs.org It is widely applied to pyrazoline derivatives to predict their properties with high accuracy, often using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p). researchgate.netnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3,5-diphenyl-4,5-dihydro-1H-pyrazole by locating the global minimum on the potential energy surface. researchgate.net These studies consistently show that the molecular structure is non-planar. researchgate.net

The central 4,5-dihydro-1H-pyrazole ring typically adopts a puckered, shallow envelope conformation. nih.gov In this conformation, one of the carbon atoms of the five-membered ring is displaced from the plane formed by the other four atoms. The two phenyl rings attached to this central pyrazoline core are not coplanar with each other. nih.gov The degree of non-planarity is quantified by dihedral angles. For instance, in similar 3,5-diaryl pyrazoline structures, the dihedral angle between the two phenyl rings can be significant, and the angles between the phenyl rings and the mean plane of the pyrazoline ring indicate a twisted molecular structure. researchgate.netnih.gov This non-planar geometry is a critical factor influencing the molecule's crystal packing and intermolecular interactions.

Computational methods allow for the precise calculation of geometric parameters like bond lengths and bond angles. The theoretical values obtained from DFT calculations generally show good agreement with experimental data derived from X-ray diffraction studies. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted this compound Ring
ParameterTypical Calculated ValueParameterTypical Calculated Value
N1–N2 (Å)~1.38∠C5–N1–N2 (°)~112.5
N2–C3 (Å)~1.29∠N1–N2–C3 (°)~111.0
C3–C4 (Å)~1.50∠N2–C3–C4 (°)~114.0
C4–C5 (Å)~1.55∠C3–C4–C5 (°)~103.0
C5–N1 (Å)~1.48∠C4–C5–N1 (°)~102.5

Note: Values are approximations based on DFT calculations for related pyrazoline structures and may vary slightly depending on the specific substituents and computational level of theory.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov

DFT calculations are used to determine the energies of these orbitals. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is associated with its electron affinity. The distribution of these orbitals is also significant; in this compound derivatives, the HOMO is often localized over the phenyl ring at the 5-position and the pyrazoline ring, while the LUMO may be distributed across the phenyl ring at the 3-position and the C=N bond of the pyrazoline core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. arxiv.org Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. mdpi.com

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors for Pyrazoline Derivatives
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Pyrazoline 1-6.33-2.214.12
Substituted Pyrazoline 2-6.57-2.094.48
Substituted Pyrazoline 3-5.98-2.543.44

Note: Data are representative values from DFT studies on various pyrazoline derivatives to illustrate typical energy ranges.

The electronic density of states (DOS) provides a graphical representation of the number of available electronic states at each energy level. stackexchange.com It is derived from the single-particle energy levels (like HOMO and LUMO) computed through DFT. stackexchange.com The DOS plot shows the distribution of molecular orbitals across the energy spectrum, offering a more detailed picture than the discrete HOMO and LUMO levels alone. It helps in understanding the electronic structure and conductivity of materials. stackexchange.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom within the molecule. This information is vital for understanding the molecule's polarity and electrostatic interactions. In pyrazoline derivatives, the nitrogen atoms of the heterocyclic ring are typically found to be the most electronegative centers, bearing a partial negative charge, while adjacent carbon and hydrogen atoms carry partial positive charges. This charge separation influences the molecule's dipole moment and its interaction with other polar molecules.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule. nih.gov It translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. mdpi.com

A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization. mdpi.com

For pyrazoline systems, significant stabilization energies are often observed for interactions such as:

π → π *: Delocalization between the π-orbitals of the phenyl rings and the pyrazoline C=N bond.

n → σ : Hyperconjugative interactions involving the lone pairs (n) on the nitrogen atoms and the antibonding orbitals (σ) of adjacent C-C or C-N bonds.

Table 3: Representative NBO Stabilization Energies (E(2)) in Pyrazoline Derivatives
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N2σ(C3-C4)~ 5-8Hyperconjugation
π(C-C)phenylπ(C=N)pyrazoline~ 15-25π-conjugation/Delocalization
π(C=N)pyrazolineπ*(C-C)phenyl~ 10-20π-conjugation/Delocalization

Note: LP denotes a lone pair. Values are illustrative based on NBO studies of related heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule in three dimensions. It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent favorable sites for nucleophilic attack. Green areas indicate regions of neutral potential.

For this compound and its derivatives, MEP maps typically reveal a significant negative potential localized around the nitrogen atom at the 2-position of the pyrazoline ring, which is not bonded to a hydrogen (the imine nitrogen). researchgate.net This indicates that this nitrogen atom is the primary site for electrophilic interactions. Positive potentials are generally found over the N-H proton and the hydrogen atoms of the phenyl rings, marking them as potential sites for nucleophilic interactions.

Theoretical Studies on Tautomerism and Isomerism of this compound

The term "pyrazoline" refers to the dihydrogenated derivatives of pyrazole (B372694), and they can exist as several isomers depending on the position of the double bond and the hydrogen atom on the nitrogen. The three main structural isomers are:

Δ¹-Pyrazoline (4,5-dihydro-3H-pyrazole)

Δ²-Pyrazoline (4,5-dihydro-1H-pyrazole)

Δ³-Pyrazoline (2,3-dihydro-1H-pyrazole)

The subject compound, this compound, is a Δ²-pyrazoline. Theoretical studies using DFT calculations have been conducted to determine the relative stabilities of these isomers. scispace.com

Calculations performed at the B3LYP/6-311++G(d,p) level of theory consistently show that the Δ²-pyrazoline tautomer is the most stable form. scispace.com The Δ¹-pyrazoline is found to be less stable, while the Δ³-pyrazoline is by far the least stable isomer. scispace.com The high instability of the N-H Δ³-pyrazolines means they are generally not isolated and spontaneously convert to the more stable Δ² form. scispace.com This theoretical finding aligns with experimental observations where the vast majority of synthesized N-unsubstituted 3,5-diaryl pyrazolines exist as the 4,5-dihydro-1H-pyrazole (Δ²) isomer.

Table 4: Calculated Relative Energies of Pyrazoline Isomers
IsomerSystematic NameRelative Energy (kJ·mol−1)Stability
Δ²-Pyrazoline4,5-dihydro-1H-pyrazole0.0Most Stable
Δ¹-Pyrazoline4,5-dihydro-3H-pyrazole~ 10-25Intermediate
Δ³-Pyrazoline2,3-dihydro-1H-pyrazole> 50Least Stable

Source: Data adapted from theoretical calculations on pyrazoline systems reported in the literature. scispace.com

Solvent Effects on Electronic and Photophysical Properties: A Computational Perspective

The surrounding solvent environment can profoundly influence the electronic and photophysical properties of fluorescent molecules like this compound. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating these solvent-solute interactions.

Theoretical investigations on pyrazoline derivatives have shown that the polarity of the solvent plays a crucial role in their solvatochromic behavior. researchgate.net An increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the fluorescence spectra of these compounds. researchgate.net This phenomenon is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission.

Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of different solvents. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of electronic properties in various environments. For instance, studies on related pyrazoline systems have utilized the C-PCM model to investigate the influence of the solvent on the molecular electronic structure. researchgate.net

The changes in the dipole moments of pyrazoline derivatives upon excitation in different solvents can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity. researchgate.net Computational calculations can provide the necessary inputs for such analyses, offering a theoretical framework to understand the experimental observations. Furthermore, theoretical studies suggest that an increase in solvent polarity can facilitate non-radiative transition pathways, potentially affecting the fluorescence quantum yield. researchgate.net

To illustrate the typical solvent effects on the photophysical properties of pyrazoline derivatives, the following table presents data for a representative compound, 4-[3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, in various solvents.

SolventDielectric Constant (ε)Refractive Index (n)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.4273604254585
1,4-Dioxane2.211.4223634415459
Chloroform4.811.4463664676813
Ethyl acetate6.021.3723654656745
Tetrahydrofuran7.581.4073654666800
Dichloromethane (B109758)8.931.4243684807480
Acetone20.71.3593664857977
Acetonitrile37.51.3443654878150
Dimethyl sulfoxide (B87167)46.71.4793714998234
Methanol32.71.3293654958515
Ethylene glycol37.71.4323685068967

Note: Data is for a representative pyrazoline derivative and is intended to illustrate the general trend of solvent effects.

Computational Insights into Nonlinear Optical (NLO) Properties

Pyrazoline derivatives, including this compound, have garnered significant interest for their potential applications in nonlinear optics. nih.gov Computational chemistry provides powerful tools to predict and understand the NLO properties of these molecules at the atomic level. The key parameter that quantifies the second-order NLO response of a molecule is the first hyperpolarizability (β).

Density Functional Theory (DFT) is a widely used computational method to calculate the hyperpolarizabilities of organic molecules. nih.gov For instance, the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), has been employed to predict the NLO properties of various pyrazoline derivatives. nih.gov These calculations can help in the rational design of new molecules with enhanced NLO responses.

Computational studies have revealed that the NLO properties of pyrazolines are highly dependent on their molecular structure, particularly the presence of electron-donating and electron-accepting groups. researchgate.net The intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon excitation is a crucial factor that governs the magnitude of the hyperpolarizability. The pyrazoline ring itself can act as a π-conjugated bridge facilitating this charge transfer.

Theoretical calculations on various substituted pyrazolines have shown that their first hyperpolarizability values can be significantly greater than that of urea, a standard reference material for NLO properties. nih.gov For example, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were computationally found to have hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov

The choice of the computational method and basis set is critical for obtaining accurate predictions of NLO properties. Functionals like CAM-B3LYP and BHandHLYP have shown good agreement with experimental results for pyrazoline derivatives. researchgate.net The following table presents computationally determined NLO properties for a selection of pyrazoline derivatives, highlighting the influence of different substituents.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Derivative 1 7.95325.333158.54
Derivative 2 8.12338.193789.12
Derivative 3 7.69341.282890.47

Note: The data presented is for representative pyrazoline derivatives to illustrate the magnitude of computationally predicted NLO properties.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior and conformational flexibility of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its shape.

For pyrazoline derivatives, MD simulations can be employed to explore their conformational landscape and to understand how they interact with their environment, such as a biological receptor or a solvent. semanticscholar.org For example, in drug design, MD simulations can be used to validate the binding mode of a pyrazoline-based ligand within the active site of a protein, as has been demonstrated for tubulin inhibitors. semanticscholar.org

Systematic conformational searches, often performed as a precursor to or in conjunction with MD simulations, help in identifying the lowest energy conformer of the molecule. semanticscholar.org This is crucial for understanding its preferred three-dimensional structure.

While extensive MD simulation studies specifically on the conformational dynamics of the parent this compound are not widely reported in the literature, related studies on its derivatives provide valuable insights. For instance, MD simulations have been used to explore the binding mode of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors, providing details on their interactions with the target proteins. nih.gov

The following table summarizes the types of insights that can be gained from molecular dynamics simulations of pyrazoline derivatives.

Simulation ParameterInformation GainedRelevance
Root-Mean-Square Deviation (RMSD) Stability of the molecular conformation over time.Understanding the structural integrity of the molecule in a given environment.
Root-Mean-Square Fluctuation (RMSF) Flexibility of different atomic regions within the molecule.Identifying rigid and flexible parts of the molecule, which can be important for receptor binding.
Radius of Gyration (Rg) Compactness of the molecular structure.Assessing conformational changes and the overall shape of the molecule.
Interaction Energy Analysis Strength and nature of interactions with surrounding molecules (e.g., solvent, protein).Elucidating the key interactions that stabilize a particular conformation or binding mode.

These computational approaches provide a detailed picture of the molecular properties and behavior of this compound and its derivatives, guiding further experimental work and the development of new applications.

Research on Biological Activities and Medicinal Chemistry Applications of 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole Derivatives

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazole have demonstrated notable inhibitory effects against various enzymes, highlighting their potential in treating a range of diseases.

Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Reversibility

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them key targets for the treatment of neurological disorders such as depression and Parkinson's disease. A novel series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible, potent, and selective inhibitors of MAO-A. nih.govwaocp.org The stereochemistry at the C5 position of the pyrazoline ring plays a significant role in the inhibitory activity and selectivity. For instance, the (-)-6 enantiomer exhibited a Ki of 2 nM for MAO-A with a high selectivity index (SI) of 165,000. nih.gov

In another study, N-acetyl/N-thiocarbamoylpyrazoline derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. mdpi.com It was observed that a p-prenyloxyaryl moiety at the C3 position tended to orient the selectivity towards the MAO-B isoform. mdpi.com Specifically, the (R)-enantiomer of a derivative with a butoxyl group at this position, (R)-P4, was a potent inhibitor of both isoforms but showed submicromolar inhibition of hMAO-B (IC50 = 0.38 µM). mdpi.com Furthermore, some 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have been identified as potent and selective inhibitors of MAO-A, with activity comparable to the reference drug clorgyline. nih.gov These findings underscore the tunability of the pyrazoline scaffold to achieve desired isoform selectivity. The reversible nature of the inhibition by these compounds is a significant advantage, potentially leading to fewer side effects compared to irreversible MAO inhibitors. nih.govmdpi.com

Compound Series Target Enzyme Key Findings Reference
1-Acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazoles MAO-A Reversible, potent, and highly selective inhibitors. Stereochemistry at C5 is crucial for activity. nih.govwaocp.org
N-Acetyl/N-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles MAO-A and MAO-B Substituents at N1, C3, and C5, and C5 configuration influence activity and selectivity. p-Prenyloxyaryl at C3 directs selectivity towards MAO-B. mdpi.com
1-Thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles MAO-A Potent and selective inhibitors, with some derivatives as potent as clorgyline. nih.gov
2-Methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives MAO-A Selective and reversible inhibitors. mdpi.com

Inhibition of Other Amine Oxidases and Related Enzymes

The inhibitory action of this compound derivatives extends beyond MAOs. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been investigated for their ability to inhibit swine kidney oxidase and bovine serum amine oxidase. semanticscholar.org These compounds were found to be reversible and non-competitive inhibitors of these amine oxidases. semanticscholar.org Notably, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated potent inhibition of monoamine oxidases with a Ki value in the nanomolar range (approximately 10-8 M). semanticscholar.org This broad-spectrum inhibitory activity against different types of amine oxidases suggests that these pyrazoline derivatives could be valuable tools for studying the physiological roles of these enzymes and may have therapeutic applications in conditions where amine oxidase activity is dysregulated.

Compound Target Enzyme Inhibition Type Ki Value Reference
1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole Monoamine Oxidases Non-competitive ~10-8 M semanticscholar.org
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Swine Kidney Oxidase Reversible, Non-competitive - semanticscholar.org
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Bovine Serum Amine Oxidase Reversible, Non-competitive - semanticscholar.org

FabH Inhibitory Activity and Antimicrobial Targets

β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for the development of novel antibacterial agents. A study involving fifty-six 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives identified them as potent inhibitors of FabH. nih.gov This class of inhibitors also demonstrated significant antibacterial activity. nih.gov Specifically, compounds 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were found to be potent inhibitors of E. coli FabH. nih.gov

Further research into sulfur-containing heterocyclic pyrazoline derivatives revealed their potential as a novel class of FabH inhibitors. mdpi.com One such compound exhibited potent biological activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.13 μg/mL. mdpi.com This compound also showed potent E. coli FabH inhibitory activity with an IC50 of 4.6 μM. mdpi.com These findings highlight the potential of this compound derivatives as a scaffold for the development of new antimicrobial agents targeting the essential bacterial enzyme FabH.

Compound Target Activity Reference
1-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone E. coli FabH Potent Inhibitor nih.gov
1-(5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone E. coli FabH Potent Inhibitor nih.gov
Sulfur-containing heterocyclic pyrazoline derivative (C14) E. coli FabH IC50 = 4.6 μM mdpi.com
Sulfur-containing heterocyclic pyrazoline derivative (C14) E. coli, P. aeruginosa, S. aureus, B. subtilis MIC = 1.56-3.13 μg/mL mdpi.com

Anticancer Research: Cellular Mechanisms and Structure-Activity Relationships

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a major focus of anticancer research. These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.

Apoptosis Induction and Cell Cycle Modulation

Several studies have demonstrated the ability of this compound derivatives to induce apoptosis and modulate the cell cycle in cancer cells. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line MDA-MB-468. nih.govwaocp.org The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, induced apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.govwaocp.org This compound also caused cell cycle arrest in the S phase. nih.govwaocp.org

In human bladder cancer cell lines, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole and its 5-(4-chlorophenyl) analog were found to inhibit cell cycle progression and induce a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov Similarly, another study on human acute leukemia cell lines (K562 and Jurkat) showed that a specific 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative induced cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase in both cell lines. nih.govresearchgate.net The mechanism of apoptosis was suggested to involve the intrinsic pathway, with evidence of mitochondrial damage. nih.gov Furthermore, a benzo[b]thiophen-2-yl-substituted pyrazoline derivative was found to arrest HepG-2 liver cancer cells in the G2/M phase and induce apoptosis. nih.gov

Compound/Derivative Series Cancer Cell Line Effect Mechanism Reference
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole MDA-MB-468 (Triple-negative breast cancer) Apoptosis induction, S phase cell cycle arrest ROS generation, Caspase-3 activation nih.govwaocp.org
1-Thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole and its 5-(4-chlorophenyl) analog 5637 (Bladder cancer) Apoptosis induction, Sub-G0/G1 phase increase Inhibition of cell cycle progression nih.gov
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivative K562 and Jurkat (Acute leukemia) Apoptosis induction, S phase arrest (Jurkat), Sub-G0/G1 increase Intrinsic apoptosis pathway, Mitochondrial damage nih.govresearchgate.net
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone HepG-2 (Liver cancer) Apoptosis induction, G2/M phase cell cycle arrest - nih.gov

Inhibition of Cancer Cell Proliferation

The antiproliferative activity of this compound derivatives has been demonstrated across a variety of cancer cell lines. The cytotoxic effects are often dose- and time-dependent. nih.gov For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited potent cytotoxicity against MDA-MB-468 cells with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.govwaocp.org

Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the antiproliferative activity of these compounds. For instance, in a series of indole-tethered pyrazoline derivatives, certain compounds showed promising growth inhibition against various cancer cell lines. researchgate.net The substitution pattern on the phenyl rings of the pyrazoline core is crucial for determining the potency and selectivity of the anticancer effect. In a study of 3,5-diaryl-1H-pyrazole derivatives, analogs bearing electron-withdrawing groups on one phenyl ring and electron-donating groups on the other displayed significant antiproliferative activities. researchgate.net One such derivative with a 1,1'-biphenyl moiety showed potent activity against ovarian, colon, lung, and gastric cancer cells with GI50 values in the sub-micromolar range. researchgate.net These findings underscore the potential of the this compound scaffold as a template for the design of novel and potent anticancer agents.

Compound/Derivative Series Cancer Cell Line(s) Activity (IC50/GI50) Key SAR Findings Reference
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole MDA-MB-468 IC50: 14.97 µM (24h), 6.45 µM (48h) - nih.govwaocp.org
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone HepG-2 IC50: 3.57 µM - nih.gov
Indole-tethered pyrazoline derivatives Various Promising growth inhibition - researchgate.net
3,5-Diaryl-1H-pyrazole with 1,1'-biphenyl moiety OVCA, SW620, H460, AGS GI50: 0.67-0.89 µM Electron-withdrawing and electron-donating groups on different phenyl rings enhance activity. researchgate.net
1-Thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole 5637 (Bladder cancer) Decreased cell viability - nih.gov

Structure-Activity Relationship (SAR) in Anticancer Efficacy

The anticancer potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrazoline core and its associated phenyl rings. Structure-Activity Relationship (SAR) studies have elucidated key structural features that modulate their cytotoxic effects against various cancer cell lines. tandfonline.comresearchgate.net

A critical factor in the anticancer activity is the substitution pattern on the phenyl rings at the C3 and C5 positions of the pyrazoline nucleus. For instance, the presence of electron-donating groups, such as dimethoxy moieties, on the phenyl ring at the C5 position has been shown to have a significant influence on anticancer activity. tandfonline.com Conversely, other studies have indicated that substitutions on the phenyl ring at the N1 position can also dramatically alter cytotoxicity.

Hybrid molecules, where the pyrazoline scaffold is linked to other pharmacologically active moieties, have emerged as a promising strategy. nih.gov For example, pyrazoline derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have demonstrated good cytotoxic activity. mdpi.com Specifically, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline was identified as a particularly effective agent against AsPC-1 human pancreatic adenocarcinoma and U251 human glioblastoma cell lines. mdpi.com Similarly, indole-containing pyrazoline analogs have shown remarkable cytotoxic activities across nine different panels of cancer cell lines, including leukemia, colon, and breast cancer. nih.gov

The nature of the substituent at the N1 position is also pivotal. The introduction of an acetyl group is a common modification, and SAR studies have been conducted on N-acetyl pyrazoline derivatives. tandfonline.com Furthermore, the incorporation of a benzimidazole (B57391) ring at the C3 position of the pyrazoline has been explored, with findings suggesting that the substituent on the C5 phenyl ring plays a crucial role in the observed anticancer effects. tandfonline.com Research has also shown that pyrazole-oxindole conjugates can act as new anticancer agents by targeting tubulin polymerization. nih.gov These findings collectively underscore that the 3,5-disubstituted pyrazoline core is a versatile scaffold for designing new anticancer agents, with activity being fine-tuned by modifications at the N1, C3, and C5 positions. researchgate.net

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Derivatives of this compound have been extensively evaluated for their ability to combat microbial infections, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens. mdpi.comnih.gov

Numerous studies have confirmed the efficacy of pyrazoline derivatives against both Gram-positive and Gram-negative bacteria. japer.inresearchgate.net Screening of newly synthesized compounds is often performed against a panel of bacteria including Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govjocpr.com

The antimicrobial potency is highly dependent on the specific chemical structure of the derivative. For example, in one study, a synthesized pyrazoline derivative (P1) showed potent in-vitro activity with Minimum Inhibitory Concentrations (MICs) of 3.121 µg/mL against E. coli, 1.5 µg/mL against P. aeruginosa, and 22 µg/mL against Bacillus pumilus. japer.in Another study highlighted a series of nitrofuran-containing pyrazole (B372694) derivatives that exhibited good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov The introduction of a carbothioamide moiety at the N1 position has also been investigated, yielding compounds with notable antibacterial effects. nih.gov The data suggests that specific substitutions can enhance efficacy against particular bacterial strains, making these compounds interesting leads for further development. japer.inresearchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Pyrazoline Derivatives

Compound ID Test Organism Type MIC (µg/mL) Reference
P1 Escherichia coli Gram-Negative 3.121 japer.in
P1 Pseudomonas aeruginosa Gram-Negative 1.5 japer.in
P1 Bacillus pumilus Gram-Positive 22 japer.in
Compound 3 Escherichia coli Gram-Negative 0.25 nih.gov
Compound 4 Streptococcus epidermidis Gram-Positive 0.25 nih.gov

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal potential. japer.in These compounds have been tested against a range of fungal species, including Aspergillus niger, Penicillium chrysogenum, and Candida albicans. japer.inresearchgate.netnih.gov

The antifungal activity is also closely linked to the molecular structure. Research has shown that certain substitutions can lead to highly potent compounds. For instance, one derivative (P6) was found to be a potent in-vitro antifungal agent with MICs of 0.83 µg/mL and 0.093 µg/mL against A. niger and P. chrysogenum, respectively. japer.in Another study reported that a pyrazole derivative (Compound 2) was highly active against Aspergillus niger with a MIC of 1 µg/mL. nih.gov The ability to inhibit the growth of pathogenic fungi like C. albicans further highlights the therapeutic potential of this class of compounds in treating fungal infections. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Pyrazoline Derivatives

Compound ID Test Organism MIC (µg/mL) Reference
P6 Aspergillus niger 0.83 japer.in
P6 Penicillium chrysogenum 0.093 japer.in
Compound 2 Aspergillus niger 1 nih.gov

Neuropharmacological Research: Antidepressant and Neuroprotective Potential

The pyrazoline scaffold has been a focal point in the search for new neuropharmacological agents, particularly for the treatment of depression. nih.govdergipark.org.tr Several derivatives of this compound have shown significant antidepressant-like activity in preclinical models. nih.govresearchgate.net

The mechanism often involves the inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be potent, selective, and reversible inhibitors of MAO-A, an enzyme isoform targeted by many antidepressant drugs. acs.orgresearchgate.net SAR studies in this area have revealed that substituents on the phenyl rings play a key role. For example, the presence of 4-methoxy or 4-chloro groups on the phenyl ring at the C3 position of the pyrazoline was found to increase antidepressant activity. nih.gov Similarly, electron-releasing groups on both phenyl rings at positions C3 and C5 were shown to dramatically enhance antidepressant effects. nih.gov

Beyond depression, these compounds show potential in treating neurodegenerative disorders. nih.gov The selective inhibition of MAO-A by certain pyrazoline derivatives suggests they could be useful as adjuvant therapy in conditions like Parkinson's disease and Alzheimer's disease. nih.gov This neuroprotective potential stems from the role of MAO enzymes in neuronal function and degradation.

Antioxidant Activity and Reactive Species Scavenging

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyrazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govacademicstrive.com

Several studies have demonstrated that 3,5-diaryl pyrazoline derivatives possess significant antioxidant potential, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.comresearchgate.net The SAR for antioxidant activity indicates that electronic properties of the substituents are important. For instance, the presence of electron-withdrawing groups on the aryl ring attached to the pyrazoline core was found to enhance antioxidant activity. tandfonline.com In contrast, another study on pyrazole-appended quinolinyl chalcones suggested that compounds with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) showed superior radical scavenging activity compared to those with electron-withdrawing groups. The antioxidant capabilities of these compounds suggest their potential therapeutic application in diseases associated with oxidative stress. researchgate.netnih.gov

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To better understand and predict the biological activity of this compound derivatives, advanced computational methods like Quantitative Structure-Activity Relationship (QSAR) are employed. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, providing insights for the design of more potent molecules. ej-chem.org

3D-QSAR studies have been successfully applied to rationalize the structure-activity relationships of pyrazoline derivatives as selective MAO inhibitors. bohrium.com These models help to identify the key structural features and physicochemical properties that govern the potency and selectivity of these compounds for MAO-A versus MAO-B. bohrium.com Such studies are crucial for the rational design of new derivatives with improved antidepressant and neuroprotective profiles. QSAR analyses have also supported findings related to the antiproliferative activity of these compounds, helping to guide the synthesis of novel anticancer agents with enhanced efficacy. researchgate.net

In Silico Approaches to Drug Discovery: Molecular Docking and Ligand-Protein Interactions

In contemporary drug discovery, in silico methods, particularly molecular docking, have become indispensable tools for predicting the binding affinities and interaction patterns of novel compounds with biological targets. These computational techniques provide valuable insights into the structure-activity relationships (SAR) of derivatives of this compound, guiding the synthesis of more potent and selective therapeutic agents. Molecular docking studies have been extensively applied to this class of compounds to elucidate their mechanism of action against various enzymes and receptors implicated in a range of diseases.

Anticancer Applications: Targeting Kinases and Receptors

The anticancer potential of pyrazoline derivatives has been a significant area of investigation, with molecular docking studies playing a key role in identifying and optimizing lead compounds. These studies often target protein kinases and growth factor receptors that are overexpressed in cancer cells.

One area of focus is the inhibition of receptor tyrosine kinases and other protein kinases. nih.gov For instance, docking studies on pyrazoline derivatives have been performed against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The results indicated that these compounds fit well within the binding pockets of these proteins, forming crucial hydrogen bonds and exhibiting favorable binding energies. nih.gov For example, certain derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, suggesting strong inhibitory potential. nih.gov

Similarly, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another critical target for anticancer drugs. A series of novel pyrazoline derivatives synthesized from nabumetone (B1676900) were evaluated in silico against EGFR. ekb.egekb.eg The docking results, measured by the Piecewise Linear Potential (PLP) fitness score, ranged from 81.11 to 90.52, which correlated well with their in vitro cytotoxic activity against the A549 lung cancer cell line. ekb.egekb.eg The interactions typically involve hydrogen bonding with key amino acid residues within the enzyme's active site. ekb.egekb.eg

Phosphatidylinositol 3-kinases (PI3Ks) are another family of enzymes targeted in cancer therapy. Molecular docking of quinoline/naphthalene-containing pyrazoline derivatives revealed better docking scores than the reference drug AMG-319 and comparable scores to the known inhibitor PI-103. bohrium.com Specifically, compounds with the best scores were identified as potential leads for developing new PI3K inhibitors. bohrium.com

Table 1: Molecular Docking Results of Pyrazoline Derivatives Against Cancer-Related Protein Targets
Derivative ClassProtein TargetKey Finding/ScorePotential ApplicationReference
1H-Pyrazole derivativesVEGFR-2 (2QU5)Binding Energy: -10.09 kJ/molAnti-proliferative nih.gov
1H-Pyrazole derivativesCDK2 (2VTO)Binding Energy: -10.35 kJ/molAnti-proliferative nih.gov
Nabumetone-based pyrazolinesEGFR Tyrosine KinasePLP Fitness Score: 81.11 to 90.52Anticancer (Lung) ekb.eg
Quinoline/naphthalene pyrazolinesPI3KDocking Score: -7.85Anticancer bohrium.com
Chalcone-based pyrazolinesTyrosinaseDemonstrated significant inhibitory activityAnticancer rsc.org

Neurological and Enzymatic Inhibition

The versatility of the pyrazoline scaffold is further demonstrated by its application in targeting enzymes related to neurological disorders. A study on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives explored their potential as anticonvulsant agents. researchgate.net Molecular docking was performed against the human mitochondrial branched-chain aminotransferase (BCATm), a protein implicated in epilepsy. researchgate.net The results showed that the synthesized compounds had strong binding affinities, with the most potent derivative exhibiting a high docking score of -6.898, superior to the standard drug Gabapentin (-6.013). researchgate.net

Furthermore, pyrazoline derivatives have been investigated as inhibitors of other enzymes, such as tyrosinase and cyclooxygenase (COX). rsc.orgtandfonline.com Molecular modeling of chalcone-based pyrazolines helped to elucidate their interactions with the tyrosinase enzyme, which is relevant not only in cancer but also in pigmentation disorders. rsc.org Docking studies of 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives highlighted the structural features crucial for COX-II inhibitory activity, such as the presence of a 4-methanesulphonyl group on the C5 phenyl ring. tandfonline.com

Antifungal Activity through CYP51 Inhibition

In the search for new antifungal agents, pyrazoline derivatives have been designed and evaluated as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. mdpi.combohrium.com Molecular docking studies of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were conducted against the CYP51 enzymes from various Candida species. mdpi.combohrium.com The results revealed that these hybrid molecules had a greater affinity for the enzyme's active site compared to the reference drug fluconazole, with interaction-free energy values ranging from -8.92 to -9.81 kcal/mol, whereas fluconazole's value was -7.29 kcal/mol. mdpi.com These in silico findings correlated well with the potent in vitro antifungal activity observed, confirming the mechanism of action and guiding further optimization. mdpi.combohrium.com

Table 2: Molecular Docking Performance of Pyrazoline Derivatives Against Various Enzyme Targets
Derivative ClassProtein TargetKey Finding/ScorePotential ApplicationReference
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanoneBCATm (2A1H)Docking Score: -6.898Anticonvulsant researchgate.net
1-N-substituted-3,5-diphenyl-2-pyrazolineCOX-IIIdentified key structural features for activityAnti-inflammatory tandfonline.com
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesCandida CYP51Binding Energy: -8.92 to -9.81 kcal/molAntifungal mdpi.com
1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazolesXanthine OxidaseSAR confirmed by dockingGout treatment tandfonline.com

Applications in Advanced Materials Science and Chemical Sensing Utilizing 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Fluorescent Chemosensors and Probes: Design Principles and Detection Mechanisms

The core structure of 3,5-diphenyl-4,5-dihydro-1H-pyrazole serves as an excellent fluorophore, making it a prime candidate for the development of fluorescent chemosensors. The design of these sensors often involves the incorporation of specific recognition moieties that can interact with target analytes. This interaction subsequently modulates the fluorescence properties of the pyrazoline core, leading to a detectable signal. The primary detection mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Fluorescence Resonance Energy Transfer (FRET).

Derivatives of this compound have been successfully employed as selective and sensitive fluorescent chemosensors for various metal ions. The design strategy typically involves attaching a chelating group to the pyrazoline structure, which can selectively bind to a specific metal ion. This binding event alters the electronic properties of the molecule, resulting in a change in its fluorescence intensity or wavelength.

For instance, a simple pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized and demonstrated as a highly selective fluorescent sensor for Cadmium (Cd²⁺) ions. nih.gov The fluorescence of this probe is significantly quenched upon the addition of Cd²⁺, a phenomenon attributed to a photoinduced electron transfer mechanism. nih.gov The sensor exhibits a 1:1 binding stoichiometry with Cd²⁺ and has a detection limit of 0.09 μM. nih.gov

Similarly, other pyrazoline-based sensors have been developed for the detection of other metal ions such as Zinc (Zn²⁺) and Iron (Fe³⁺). semanticscholar.orgtandfonline.com These sensors can operate as "turn-on" or "turn-off" systems. In a "turn-on" sensor, the fluorescence intensity increases upon binding with the metal ion, often due to the suppression of PET. Conversely, in a "turn-off" sensor, the fluorescence is quenched upon metal ion binding. semanticscholar.org

Pyrazoline Derivative Target Ion Detection Mechanism Detection Limit Binding Ratio (Sensor:Ion)
5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleCd²⁺PET (Fluorescence Quenching)0.09 μM nih.gov1:1 nih.gov
Pyrazoline with acetyl groupZn²⁺"Turn-on" FluorescenceNot Specified1:2 semanticscholar.org
Pyrazoline derivative 2aFe³⁺Fluorescence QuenchingNot Specified1:1 globethesis.com

The application of this compound derivatives has also been extended to the detection of anions and small organic molecules. A notable example is the development of a pyrazoline-based fluorescent probe for the highly sensitive and selective detection of picric acid, a hazardous explosive material. nih.govresearchgate.net

A 2-pyrazoline (B94618) compound containing a benzothiazole (B30560) ring, 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (BP), has been synthesized for this purpose. nih.gov This probe exhibits a significant fluorescence quenching of up to 82% in the presence of picric acid compared to other nitroaromatic compounds. nih.gov The mechanism behind this high selectivity is attributed to a combination of fluorescence energy transfer and photoinduced electron transfer. nih.gov The detection limit for picric acid using this probe was found to be 1.1 μM. nih.gov

Pyrazoline Derivative Target Molecule Detection Mechanism Detection Limit Quenching Efficiency
2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (BP)Picric AcidFRET and PET1.1 μM nih.gov82% nih.gov

The biocompatibility and membrane permeability of certain this compound derivatives have enabled their use as fluorescent probes for intracellular sensing and bioimaging. These probes can be designed to target specific organelles or to monitor the concentration of particular analytes within living cells.

For instance, pyrazoline derivatives have been utilized for staining the cytoplasm of cancer cells, such as MCF-7 cells, demonstrating their potential in live-cell imaging. nih.gov A novel fluorescent probe, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP), has shown negligible cytotoxicity at high concentrations, making it suitable for biological applications. nih.gov Confocal microscopy images have confirmed that this probe can effectively stain the cytoplasm. nih.gov The development of such probes opens up possibilities for real-time monitoring of cellular processes and the detection of disease biomarkers at the cellular level.

Pyrazoline Derivative Application Target Cell Line Key Finding
2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP)Cytoplasm StainingMCF-7Negligible cytotoxicity and effective cytoplasmic staining. nih.gov
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivativesAntileukemic EffectsK562 and JurkatCompound 21 showed selectivity for acute leukemia cell lines and was not cytotoxic to normal cells. nih.gov

Organic Electronics and Optoelectronic Devices

The inherent charge transport properties and high fluorescence quantum yields of this compound and its derivatives make them promising materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). globethesis.com

In OLEDs, hole-transporting materials (HTMs) play a crucial role in facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyrazoline derivatives have been investigated as effective HTMs due to their suitable Highest Occupied Molecular Orbital (HOMO) energy levels and good film-forming properties. researchgate.net

A novel hole-transport material, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), has been synthesized and demonstrated to have a high glass transition temperature (Tg) of 96 °C, indicating good thermal stability. rsc.org When incorporated into a multilayer OLED with a structure of ITO/DPPhP (60 nm)/AlQ (60 nm)/LiF (0.8 nm)/Al, where tris-(8-hydroxyquinolino)aluminium (AlQ) is the emitting material, the device exhibited superior performance compared to a device using the standard HTM, N,N′-di-1-naphthenyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (α-NPD). rsc.org Both the brightness and efficiency of the DPPhP-based device were approximately 30% higher. rsc.org

Hole-Transport Material Device Structure Brightness Improvement (vs. α-NPD) Efficiency Improvement (vs. α-NPD) Glass Transition Temperature (Tg)
1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP)ITO/DPPhP/AlQ/LiF/Al~30% rsc.org~30% rsc.org96 °C rsc.org

The strong blue fluorescence of many pyrazoline derivatives makes them attractive candidates for use as emitters in OLEDs. globethesis.comresearchgate.net Their electroluminescent (EL) and photoluminescent (PL) properties can be tuned by modifying the substituent groups on the pyrazoline ring.

For example, a pyrazoline phenyl derivative, 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP), has been used in an OLED with the structure ITO/CuI/HPhP/TCz1/Ca:Al, which exhibited blue emission with a peak wavelength at 445 nm and an efficacy of up to 10.63 cd/A. researchgate.net The photoluminescence spectra of pyrazoline derivatives often show a significant Stokes shift, which is beneficial for reducing self-absorption in optoelectronic devices. The fluorescence quantum yields of these compounds can be quite high, making them efficient light emitters. nih.gov

Pyrazoline Derivative Application Emission Peak (nm) Device Efficacy Fluorescence Quantum Yield (Φf)
2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP)Blue Emitter in OLED445 researchgate.net10.63 cd/A researchgate.netNot Specified
1,3-diphenyl-5-(9-anthryl)-1H-pyrazoleEmitterNot SpecifiedNot Applicable0.90 in toluene (B28343) researchgate.net

Research on Nonlinear Optical (NLO) Materials

The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with specific structural features. Pyrazoline derivatives, including this compound, have been investigated as promising candidates due to their inherent molecular asymmetry and extended π-electron systems, which are prerequisites for NLO activity.

Research in this area has focused on synthesizing and characterizing various substituted pyrazoline compounds to understand the structure-property relationships that govern their NLO response. For instance, the introduction of electron-donating and electron-accepting groups at different positions on the phenyl rings can significantly enhance the second- and third-order NLO susceptibility.

One study synthesized 3-(phenyl)-5-(4-hydroxyphenyl)-1-(2, 4-dinitrophenyl)-2-pyrazoline (PHDP) and investigated its linear and nonlinear optical properties. aip.org The Z-scan technique revealed that the compound possesses third and higher-order optical nonlinearity. aip.org The operating nonlinear mechanism was identified as reverse saturable absorption, and the real part of the third-order nonlinear optical susceptibility (χ³) was estimated, indicating a negative nonlinearity. aip.org Another investigation into a series of pyrazoline derivatives prepared as doped poly(methyl methacrylate) thin polymeric films demonstrated a high dependence of the optical nonlinearity on the functionalization with different moieties. researchgate.net This highlights the potential for tailoring the NLO response by controlling the molecular structure, making these materials promising for applications in photonics and optoelectronics. researchgate.net

CompoundNLO Property InvestigatedKey Finding
3-(phenyl)-5-(4-hydroxyphenyl)-1-(2, 4-dinitrophenyl)-2-pyrazoline (PHDP)Third-order optical nonlinearityPossesses third and higher-order optical nonlinearity with a negative nonlinearity. aip.org
Various push-pull pyrazoline derivativesThird-order nonlinear optical responseThe optical nonlinearity is highly dependent on the functionalization with different moieties on the pyrazoline derivatives. researchgate.net
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesOptical nonlinearityThese compounds are good candidates for NLO applications.

Agrochemical Research: Insecticidal and Herbicidal Potentials

The pyrazoline scaffold is a well-established pharmacophore in medicinal chemistry and has also demonstrated significant potential in the agrochemical sector. The structural versatility of this compound allows for the synthesis of a wide array of derivatives with potential insecticidal and herbicidal activities.

The development of new insecticides is crucial to manage resistant pest populations and to provide more environmentally benign alternatives to existing products. Research into pyrazoline-based compounds has shown that specific structural modifications can lead to potent insecticidal activity.

A study on a series of β-methoxyacrylate-containing N-acetyl pyrazoline derivatives screened for insecticidal activities against various pests, including Aphis medicagini, Nilaparvata lugens, Mythimna separata, and Tetranychus cinnabarinus, identified a particularly potent compound. acs.org Compound 13 , 1-aceto-3-{m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy}phenyl-5-(benzo- tandfonline.comrsc.org-dioxolyl)-4,5-dihydro-pyrazoline, exhibited an insecticidal LC₅₀ value of 26.6 μg mL⁻¹ against M. separata. acs.org This finding suggests that this pyrazoline derivative could serve as a lead compound for the development of new insecticides with a dual mode of action, as it also showed fungicidal properties. acs.org

Furthermore, another study synthesized a series of chalcone (B49325), 2-pyrazoline-1-carbothioamides, and 2-pyrazoline-1-carboxamide derivatives and evaluated their potential as pesticides. researchgate.net Compound 1e was found to be the most toxic against 1-day-old Aedes aegypti larvae with an LC₅₀ of 2.58 ppm, followed by 1f (LC₅₀ = 5.69 ppm) and 2g (LC₅₀ = 15.14 ppm). researchgate.net

CompoundTarget PestActivity (LC₅₀)
1-aceto-3-{m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy}phenyl-5-(benzo- tandfonline.comrsc.org-dioxolyl)-4,5-dihydro-pyrazolineMythimna separata26.6 μg mL⁻¹ acs.org
Compound 1eAedes aegypti larvae2.58 ppm researchgate.net
Compound 1fAedes aegypti larvae5.69 ppm researchgate.net
Compound 2gAedes aegypti larvae15.14 ppm researchgate.net

The discovery of novel herbicides with new modes of action is essential for effective weed management. Pyrazole (B372694) derivatives have been investigated as potential herbicides, with some targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) biosynthesis.

A series of 1-acyl-3-phenyl-pyrazol benzophenones were designed and synthesized, with several compounds displaying good herbicidal activity. rsc.org Compounds 5n and 5o were more potent than the commercial herbicide pyrazoxyfen (B166693) against barnyard grass at a dosage of 0.05 mmol m⁻². rsc.org Notably, compound 5o was also found to be safer for maize than pyrazoxyfen. rsc.org Another study synthesized ten pyrazole ketone derivatives, but these showed low herbicidal activity against six weed species at a rate of 150 g/ha compared to the commercial herbicide topramezone. tandfonline.comtandfonline.com However, some novel pyrazole derivatives have shown excellent herbicidal activity. For instance, compound 6l exhibited significant herbicidal activity against both monocotyledon and dicotyledon plants at 150 g/ha. benthamdirect.com

Compound SeriesTarget WeedsKey Finding
1-acyl-3-phenyl-pyrazol benzophenonesBarnyard grassCompounds 5n and 5o were more potent than pyrazoxyfen. rsc.org
Pyrazole ketone derivativesSix weed speciesExhibited low herbicidal activity compared to topramezone. tandfonline.comtandfonline.com
Novel pyrazole derivativesMonocotyledon and dicotyledon plantsCompound 6l showed excellent herbicidal activity at 150 g/ha. benthamdirect.com

Host-Guest Chemistry and Supramolecular Assemblies

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Pyrazole and its derivatives, including this compound, are attractive building blocks for the construction of supramolecular assemblies due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Research has demonstrated the formation of intricate supramolecular structures involving pyrazole-based ligands. In one study, two new Ni(II) and Co(II) coordination compounds were synthesized using pyridine (B92270) and pyrazole ligands. mdpi.com The crystal structure analysis revealed the presence of various non-covalent interactions, such as anion–π, π–π, C–H∙∙∙π, and C–H∙∙∙C, which stabilize the layered assembly of the compounds. mdpi.com In one of the compounds, the enclathration of counter chloride ions within a supramolecular trimeric host cavity played a crucial role in its stabilization. mdpi.comdoaj.org These studies highlight the potential of pyrazole derivatives to act as versatile components in the design of complex, self-assembled supramolecular architectures with potential applications in areas such as catalysis, molecular recognition, and materials science.

Corrosion Inhibition Studies

The protection of metals from corrosion is of immense industrial importance. Organic molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. Pyrazoline derivatives have been extensively studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments.

The mechanism of inhibition involves the adsorption of the pyrazoline molecules onto the metal surface, which can be influenced by the electronic structure of the inhibitor and the nature of its interaction with the metal. Studies have employed both experimental techniques (weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization) and theoretical calculations (Density Functional Theory) to investigate the corrosion inhibition performance of various pyrazoline derivatives.

One study investigated two pyrazoline derivatives, P1 and P2, as corrosion inhibitors for mild steel in 1.0 M HCl. tandfonline.com The results showed that these compounds exhibited high inhibition efficiency, and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm. tandfonline.com Potentiodynamic polarization studies revealed that both compounds acted as mixed-type inhibitors. tandfonline.com Similarly, another investigation of two other pyrazoline derivatives, PYR-1 and PYR-2, demonstrated maximum inhibition efficiencies of 94% and 88%, respectively, for mild steel in 1.0 M HCl. bohrium.com These compounds also followed the Langmuir adsorption model and acted as mixed-type inhibitors. bohrium.com A synthesized pyrazole derivative, BM-01, also showed a maximum inhibition efficiency of over 90% at a concentration of 10⁻³ M. nih.gov

InhibitorMetalCorrosive MediumInhibition EfficiencyAdsorption Isotherm
2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1)Mild Steel1.0 M HClHighLangmuir tandfonline.com
2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P2)Mild Steel1.0 M HClHighLangmuir tandfonline.com
2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid (PYR-1)Mild Steel1.0 M HCl94%Langmuir bohrium.com
2-(4-(4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)phenoxy)acetic acid (PYR-2)Mild Steel1.0 M HCl88%Langmuir bohrium.com
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01)Mild Steel1.0 M HCl90.40%Langmuir nih.gov

Future Research Directions and Unexplored Avenues for 3,5 Diphenyl 4,5 Dihydro 1h Pyrazole

Emerging Synthetic Methodologies and Green Chemistry Advancements

The conventional synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole and its derivatives often involves the cyclocondensation of chalcones with hydrazine (B178648) hydrate (B1144303). While effective, these methods can sometimes be hampered by long reaction times, harsh conditions, and the use of hazardous solvents. taylorfrancis.com Future research is increasingly directed towards the development of more efficient, environmentally benign, and economically viable synthetic protocols.

Emerging trends in this area focus on the principles of green chemistry. This includes the use of alternative energy sources like microwave irradiation, which has been shown to accelerate the synthesis of pyrazoline analogues, and mechanochemical ball milling, which offers a solvent-free approach. researchgate.netresearchgate.net The exploration of novel and reusable catalysts is another key area. While traditional catalysts like acetic acid and pyridine (B92270) have been employed, recent studies have demonstrated the efficacy of cheaper and more environmentally friendly catalysts such as baker's yeast (Saccharomyces cerevisiae) and mesoporous SiO2-Al2O3. researchgate.netjchemlett.com

Future investigations could explore a wider range of heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized nanoparticles, to further enhance reaction efficiency and catalyst recyclability. The development of one-pot, multi-component reactions starting from simple precursors also represents a promising strategy for streamlining the synthesis of complex this compound derivatives. researchgate.net

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies

MethodologyCatalyst/ConditionsAdvantagesDisadvantages
Conventional Acetic Acid, PyridineWell-establishedHarsh conditions, long reaction times
Microwave-Assisted N/ARapid synthesisRequires specialized equipment
Mechanochemical Ball milling, Sodium persulfateSolvent-free, high efficiencyMay not be suitable for all substrates
Green Catalysis Baker's yeast, Mesoporous SiO2-Al2O3Environmentally friendly, reusableCatalyst preparation may be complex

Integration with Nanotechnology and Hybrid Materials

The integration of this compound into nanomaterials and hybrid systems is a largely unexplored but potentially transformative field. The inherent optical and electronic properties of the pyrazoline core make it an attractive candidate for the development of advanced materials with novel functionalities.

One promising avenue is the formulation of nanoparticles of pyrazole (B372694) derivatives for therapeutic applications. For instance, the nanoformulation of a related pyrazolo-pyridazine derivative has been shown to enhance its cytotoxic activity against cancer cell lines. nih.gov Similar strategies could be applied to this compound derivatives to improve their bioavailability and targeted delivery in cancer therapy.

In the realm of materials science, pyrazolines are known to act as hole-transporting materials in Organic Electroluminescent Devices (OLEDs) due to their p-π conjugated system. jchemlett.com Future research could focus on synthesizing novel this compound-containing polymers and hybrid materials for applications in organic electronics. The development of thin films of such materials could lead to new types of sensors, solar cells, and light-emitting diodes. researchgate.net Investigating the self-assembly properties of amphiphilic pyrazoline derivatives could also open doors to the creation of novel supramolecular structures with unique photophysical properties.

Advanced Pharmacological Target Identification and Validation

Derivatives of this compound have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. tandfonline.comnih.gov However, for many of these activities, the precise molecular targets and mechanisms of action remain to be fully elucidated.

Future pharmacological research should move beyond preliminary screening to in-depth target identification and validation studies. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments can be employed to identify the specific proteins and signaling pathways that interact with these compounds. For example, certain pyrazoline derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO) and tyrosinase. frontiersin.orgnih.gov A deeper understanding of these interactions at the molecular level, aided by computational docking studies, can guide the rational design of more potent and selective inhibitors. frontiersin.org

Furthermore, the exploration of novel therapeutic areas for this compound derivatives is warranted. Given their structural similarity to known kinase inhibitors, investigating their potential as modulators of various protein kinases involved in cancer and inflammatory diseases could be a fruitful area of research. osti.gov

Table 2: Selected Pharmacological Targets of Pyrazoline Derivatives

Compound TypePharmacological TargetReported Activity
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMonoamine Oxidase (MAO)MAO-A and MAO-B inhibition frontiersin.org
3,5-Diaryl-4,5-dihydro-1H-pyrazole derivativesTyrosinaseCompetitive inhibition nih.gov
1-N-Substituted-3,5-diphenyl-2-pyrazoline derivativesCyclooxygenase (COX)COX-II inhibitory activity tandfonline.com
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole analoguesβ-Ketoacyl-ACP synthase III (FabH)FabH inhibitory activity tandfonline.com

Development of Novel Optical and Electronic Devices

The unique photophysical properties of the pyrazoline scaffold, including fluorescence and phosphorescence, make it a compelling candidate for the development of novel optical and electronic devices. While the use of pyrazolines in OLEDs has been noted, a systematic investigation into the structure-property relationships of this compound derivatives for optoelectronic applications is still in its infancy. jchemlett.com

Future research should focus on the synthesis and characterization of a library of this compound derivatives with systematically varied substituents on the phenyl rings. This would allow for the fine-tuning of their absorption and emission spectra, as well as their quantum yields. Such materials could find applications as fluorescent probes for biological imaging, active components in organic lasers, and sensitizers in photodynamic therapy.

Furthermore, the electrical properties of these compounds are also of interest. Studies on related pyrazole derivatives have shown that they can exhibit interesting dielectric properties. tsijournals.com A comprehensive investigation of the dielectric constant, polarizability, and charge transport characteristics of this compound and its derivatives could pave the way for their use in capacitors, transistors, and other electronic components. The development of pyrazole-containing polymers could lead to new materials with tunable electronic and optical properties. researchgate.net

Multi-functionalization Strategies and Tunable Properties

The this compound scaffold offers multiple sites for chemical modification, allowing for the introduction of various functional groups to tune its physical, chemical, and biological properties. The phenyl rings at the 3- and 5-positions, as well as the nitrogen atoms of the pyrazoline ring, are all amenable to functionalization. nih.gov

Future research should explore multi-functionalization strategies to create novel molecules with tailored properties. For example, the introduction of both electron-donating and electron-withdrawing groups onto the phenyl rings could be used to modulate the compound's electronic properties for optoelectronic applications. Similarly, the incorporation of specific pharmacophores could enhance the compound's affinity and selectivity for a particular biological target. nih.gov

The synthesis of pyrazoline-based macrocycles and dendrimers could lead to materials with unique host-guest properties and applications in drug delivery and catalysis. Furthermore, the development of "smart" pyrazoline derivatives that respond to external stimuli, such as light or pH, could open up new possibilities in the design of responsive materials and sensors. A systematic structure-activity relationship (SAR) study of a diverse library of multi-functionalized this compound derivatives will be crucial for unlocking their full potential. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key AdvantagesReference
CyclocondensationVitamin B1, ethanol, 80°C78–92Eco-friendly, reusable
ElectrochemicalConstant current (4.5 F)90Oxidant-free, high selectivity

Basic: Which spectroscopic and crystallographic methods characterize this compound derivatives?

Methodological Answer:

  • Spectroscopy: NMR (¹H/¹³C) and mass spectrometry (MS) confirm molecular structure and purity . Fluorescence spectroscopy evaluates solvatochromic behavior (e.g., emission shifts in polar solvents) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For example, orthorhombic space group Pca2₁ with enantiomeric pairs was reported for 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole . SHELX software refines structures, handling twinned data and high-resolution macromolecular applications .

Q. Table 2: Crystallographic Data for a Representative Derivative

ParameterValueReference
Space groupP2₁/a (monoclinic)
Unit cell dimensionsa = 9.4788 Å, b = 10.1893 Å
Dihedral angles66.34° (fluorophenyl groups)

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from substituent variations, assay protocols, or cell-line specificity. For example:

  • Anticancer Activity: 1-Thiocarbamoyl derivatives inhibit bladder cancer cells (5637/T24) by cell cycle arrest , but activity may vary with substituents (e.g., 4-chlorophenyl vs. methyl groups) . Validate using standardized assays (e.g., MTT) and comparative SAR analysis.
  • Xanthine Oxidase Inhibition: 3,5-Diaryl derivatives show anti-gout potential, but conflicting IC₅₀ values require cross-validation with purified enzyme assays and molecular docking to identify binding interactions .

Advanced: What strategies establish structure-activity relationships (SAR) for xanthine oxidase inhibitors?

Methodological Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of phenyl rings to enhance hydrogen bonding with xanthine oxidase active sites .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Pyrazole carbaldehydes interact with Arg880 and Thr1010 residues, critical for inhibition .
  • In Vitro/In Vivo Correlation: Compare enzyme inhibition (IC₅₀) with urate-lowering effects in hyperuricemic models .

Advanced: How does electrochemical aromatization impact pharmacological profiles?

Methodological Answer:
Aromatization converts dihydropyrazolines to planar pyrazoles, altering electronic properties and bioactivity:

  • Enhanced π-π Stacking: Aromatic systems improve DNA intercalation in anticancer studies .
  • Oxidative Stability: Pyrazoles resist metabolic degradation compared to dihydro analogs, prolonging half-life .
  • Activity Modulation: Electrochemically synthesized 1-(4-chlorophenyl)-3,5-diphenylpyrazole shows improved selectivity for Ag⁺ ion sensing vs. non-aromatized analogs .

Advanced: What crystallographic challenges arise in refining dihydropyrazole structures?

Methodological Answer:

  • Disorder Handling: Flexible 4,5-dihydro moieties may exhibit positional disorder. Use SHELXL’s PART and SIMU instructions to model anisotropic displacement .
  • Enantiomer Resolution: Chiral centers (e.g., C4 in Pca2₁ structures) require Flack parameter refinement. For example, 5b’s structure showed a Flack x = 0.03(2), confirming correct absolute configuration .

Advanced: How are pyrazoline derivatives optimized as MAO-B inhibitors?

Methodological Answer:

  • Halogen Substituents: Introduce 4-F or 4-Cl on phenyl rings to enhance blood-brain barrier penetration and MAO-B affinity (e.g., 1-thiocarbamoyl-3,5-diphenyl derivatives with IC₅₀ = 0.12 µM) .
  • Thiocarbamoyl vs. Acetyl: Thiocarbamoyl groups improve selectivity (>100-fold for MAO-B vs. MAO-A) by forming stronger hydrogen bonds with Tyr435 .

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3,5-diphenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
3,5-diphenyl-4,5-dihydro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.